REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[CH:12]=[CH:11][C:9]([OH:10])=[C:7]([OH:8])[CH:6]=1.[C:13]12([C:23](Cl)=[O:24])[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2.[OH-].[NH4+].Cl>O.CO.N1C=CC=CC=1>[OH:8][C:7]1[CH:6]=[C:5]([CH2:4][CH2:3][NH:2][C:23]([C:13]23[CH2:22][CH:17]4[CH2:16][CH:15]([CH2:21][CH:19]([CH2:18]4)[CH2:20]2)[CH2:14]3)=[O:24])[CH:12]=[CH:11][C:9]=1[OH:10] |f:0.1,3.4|
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCC1=CC(O)=C(O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
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Name
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|
Quantity
|
50 mL
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Name
|
|
Quantity
|
2 L
|
Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CO
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
With stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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Dissolve 15.0 g
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Type
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ADDITION
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Details
|
add 47.8 g
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Type
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STIRRING
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Details
|
Stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
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Details
|
Extract the oily precipitate with ethyl acetate
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Type
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WASH
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Details
|
Wash the
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Type
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EXTRACTION
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Details
|
extract with saturated aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate to a residue
|
Type
|
CUSTOM
|
Details
|
Remove the last traces of ethyl acetate in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallize the product from acetone-ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CCNC(=O)C12CC3CC(CC(C1)C3)C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |